BenchChemオンラインストアへようこそ!

Upamostat

Serine Protease Enzyme Kinetics Target Selectivity

Upamostat (WX-671, Mesupron) is an orally bioavailable, second-generation serine protease inhibitor prodrug. It is distinguished by its unique mARC-mediated activation, which results in sustained tissue levels and high GI concentrations of its active metabolite, WX-UK1. This compound is supported by Phase II data in pancreatic and breast cancers, as well as COVID-19, and cannot be substituted with other serine protease inhibitors. Procure for advanced uPA/trypsin pathway research.

Molecular Formula C32H47N5O6S
Molecular Weight 629.8 g/mol
CAS No. 1191101-18-4
Cat. No. B1684566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUpamostat
CAS1191101-18-4
SynonymsWX 671, WX671, WX-671, Upamostat, Mesupron
Molecular FormulaC32H47N5O6S
Molecular Weight629.8 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CCN(CC1)C(=O)C(CC2=CC(=CC=C2)C(=NO)N)NS(=O)(=O)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C
InChIInChI=1S/C32H47N5O6S/c1-8-43-32(39)37-14-12-36(13-15-37)31(38)28(17-23-10-9-11-24(16-23)30(33)34-40)35-44(41,42)29-26(21(4)5)18-25(20(2)3)19-27(29)22(6)7/h9-11,16,18-22,28,35,40H,8,12-15,17H2,1-7H3,(H2,33,34)/t28-/m0/s1
InChIKeyHUASEDVYRABWCV-NDEPHWFRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Upamostat (CAS 1191101-18-4) Procurement Guide: Serine Protease Inhibitor for Oncology and Antiviral Applications


Upamostat (also known as WX-671, Mesupron, RHB-107, LH011) is an orally bioavailable, second-generation serine protease inhibitor prodrug derived from 3-amidinophenylalanine [1]. Following oral administration, it is enzymatically converted to its active metabolite WX-UK1, which acts as a competitive inhibitor of urokinase-type plasminogen activator (uPA) and related trypsin-like serine proteases [2]. Upamostat is classified as a small-molecule uPA system inhibitor with documented antineoplastic, antimetastatic, and antiviral activities [3]. The compound is currently in Phase II/III clinical development for multiple indications including pancreatic cancer, breast cancer, COVID-19, and cholangiocarcinoma [4].

Why Generic Serine Protease Inhibitors Cannot Substitute for Upamostat (CAS 1191101-18-4)


Within the serine protease inhibitor class, compounds exhibit widely divergent target selectivity profiles, metabolic activation pathways, and tissue distribution characteristics that preclude simple interchangeability [1]. Upamostat's active metabolite WX-UK1 demonstrates a unique selectivity fingerprint—potent inhibition of trypsin-3 (Ki=19 nM), trypsin-2, trypsin-1, and matriptase-1 in the low nanomolar range, while showing only moderate inhibition of uPA (Ki≈1 μM) [2]. This target profile differs substantially from other clinical-stage serine protease inhibitors such as nafamostat and camostat, which primarily target TMPRSS2 with different potency profiles [3]. Furthermore, upamostat is distinguished by its prodrug activation via the mitochondrial amidoxime reducing component (mARC) enzyme system—a metabolic pathway not shared by other uPA inhibitors, resulting in distinct pharmacokinetic properties including sustained tissue levels and uniquely high concentrations of active metabolite in gastrointestinal tissue [4]. The clinical data package across pancreatic cancer, breast cancer, and COVID-19 indications is specific to upamostat and cannot be extrapolated to other serine protease inhibitors [5].

Quantitative Differentiation Evidence for Upamostat (CAS 1191101-18-4) vs. Comparators


WX-UK1 Exhibits Nanomolar Ki Against Trypsin-3 vs. Micromolar Ki Against uPA

The active metabolite WX-UK1 demonstrates a striking potency differential across its target spectrum: it inhibits trypsin-3 with a Ki of 19 nM, approximately 50-fold more potent than its inhibition of uPA (Ki ≈1 μM). Trypsin-1, trypsin-2, and matriptase-1 are also inhibited in the low nanomolar range [1]. In contrast, the uPA inhibitor ZK824859 exhibits an IC50 of 79 nM for uPA but shows substantially weaker activity against trypsin-family enzymes (selectivity ratio not quantified in comparable assays) .

Serine Protease Enzyme Kinetics Target Selectivity

Upamostat 400 mg + Gemcitabine Delivers 12.5-Month Median OS vs. 9.9 Months for Gemcitabine Alone in LAPC Phase II Trial

In a randomized Phase II proof-of-concept study (N=95) in locally advanced pancreatic adenocarcinoma (LAPC), the addition of upamostat 400 mg daily (arm C) to gemcitabine produced a median overall survival (OS) of 12.5 months (95% CI 8.2–18.2), compared with 9.7 months (95% CI 8.4–17.1) for upamostat 200 mg (arm B) and 9.9 months (95% CI 7.4–12.1) for gemcitabine alone (arm A). One-year survival rates were 50.6% (arm C), 40.7% (arm B), and 33.9% (arm A). Partial remission rates by RECIST were 12.9% (arm C) vs. 7.1% (arm B) vs. 3.8% (arm A) [1].

Pancreatic Cancer Overall Survival Phase II Clinical Trial

Upamostat + Capecitabine Extends Median PFS to 8.3 Months vs. 7.5 Months in HER2-Negative Metastatic Breast Cancer

In a randomized double-blind Phase II study (N=132) in first-line HER2-negative metastatic breast cancer (MBC), upamostat (200 mg oral daily for 21 days) plus capecitabine (1000 mg/m² twice daily for 14 days) produced a median progression-free survival (PFS) of 8.3 months (95% CI: 5.6; 9.6) compared with 7.5 months (95% CI: 4.2; 12.8) for capecitabine alone. In the subgroup of patients who had received prior adjuvant chemotherapy, PFS improved from 4.3 months (95% CI: 2.6; 9.7) with capecitabine alone to 8.3 months (95% CI: 5.6; 10.9) with upamostat plus capecitabine. Overall response rate at Week 24 was 20% for the combination vs. 12% for capecitabine alone [1].

Metastatic Breast Cancer Progression-Free Survival HER2-Negative

Upamostat (RHB-107) Achieves 100% Reduction in COVID-19 Hospitalization vs. 15% Rate with Placebo in Phase II Trial

In the Phase II part of a Phase II/III study in non-hospitalized symptomatic COVID-19 patients (N=61), RHB-107 (upamostat) treatment resulted in 0% hospitalization due to COVID-19 (0/41) compared with 15% (3/20) in the placebo-controlled arm (nominal p=0.0317). Additionally, new severe COVID-19 symptoms occurred in 2.4% (1/41) of upamostat-treated patients versus 20% (4/20) in the placebo arm (nominal p=0.036)—an 87.8% reduction. Median time to recovery from severe symptoms was 3 days with upamostat versus 8 days with placebo [1]. The study population predominantly comprised patients infected with the Delta variant (62.5% of sequenced samples) [2].

COVID-19 Antiviral Hospitalization Reduction

Upamostat Monotherapy Significantly Reduces Tumor Volume in Cholangiocarcinoma PDX Model vs. Vehicle Control

In a patient-derived xenograft (PDX) model of cholangiocarcinoma (PAX165), nude mice treated with upamostat alone (70 mg/kg oral daily for 6 weeks) showed significantly decreased tumor volumes compared to vehicle control. The PDX model expressed substantial levels of SPHK2, PRSS1, PRSS2, and PRSS3—all known targets or relevant pathways modulated by upamostat [1]. While the published abstract does not provide exact tumor volume reduction percentages, the effect was described as statistically significant (p-value not specified in abstract). Combination with opaganib (sphingosine kinase 2 inhibitor) produced additive effects [2].

Cholangiocarcinoma PDX Model In Vivo Efficacy

Phase I Dose-Escalation: MTD Not Reached Up to 600 mg Daily with No Dose-Limiting Toxicities Observed at 100-400 mg

In a Phase I dose-escalation trial (N=17) evaluating upamostat (LH011) combined with gemcitabine in advanced pancreatic cancer, no dose-limiting toxicities (DLTs) were observed at upamostat doses of 100 mg, 200 mg, or 400 mg once daily. Escalation to 600 mg daily also did not result in DLTs, and the maximum tolerated dose (MTD) was not reached. Stable disease was observed in 12 patients (70.6%) during the 49-day main research period, with 9 patients (52.9%) experiencing tumor shrinkage. Pharmacokinetic analysis revealed a dose-related increase in upamostat and WX-UK1 exposure from 100 to 400 mg but not in the 600 mg group, suggesting 200 mg or 400 mg as the optimal dose range for combination therapy [1].

Phase I Trial Safety Dose-Limiting Toxicity

Optimal Research Application Scenarios for Upamostat (CAS 1191101-18-4) Based on Quantitative Evidence


Pancreatic Cancer Research: Gemcitabine Combination Studies Targeting Improved Overall Survival

Research programs investigating uPA/trypsin pathway inhibition in locally advanced or metastatic pancreatic adenocarcinoma should prioritize upamostat based on Phase II data demonstrating a 2.6-month median OS advantage (12.5 vs. 9.9 months) and a 16.7-percentage-point increase in 1-year survival (50.6% vs. 33.9%) when 400 mg upamostat is added to gemcitabine [1]. The Phase I safety data confirming no DLTs up to 600 mg daily and 70.6% stable disease rate support dosing flexibility in protocol design [2].

HER2-Negative Metastatic Breast Cancer: Combination Regimens with Capecitabine

Investigators studying HER2-negative metastatic breast cancer, particularly in patients with prior adjuvant chemotherapy exposure, should consider upamostat based on the Phase II finding of a 4.0-month PFS advantage in this subgroup (8.3 vs. 4.3 months) when combined with capecitabine [1]. The 20% vs. 12% ORR advantage at Week 24 supports further investigation of uPA/trypsin inhibition in this molecular subtype [1].

Antiviral Research: Host-Directed Serine Protease Inhibition for SARS-CoV-2 and Emerging Variants

COVID-19 research programs evaluating host-targeted antivirals should prioritize upamostat based on Phase II data showing 100% reduction in hospitalization (0/41 vs. 3/20 placebo) and 87.8% reduction in new severe symptoms, with a 5-day acceleration in recovery time (3 vs. 8 days) [1]. The host-cell targeting mechanism, which inhibits human serine proteases involved in viral entry rather than viral proteins, supports variant-agnostic applications against emerging SARS-CoV-2 strains with spike protein mutations [2].

Cholangiocarcinoma and Biliary Tract Cancer: Preclinical PDX Model Investigations

Cholangiocarcinoma research programs should consider upamostat based on PDX model evidence showing significant tumor volume reduction in tumors expressing PRSS1/2/3 (trypsin-family targets inhibited by WX-UK1 at nanomolar Ki) [1]. The demonstration of additive effects with opaganib (SPHK2 inhibitor) supports combination strategy investigation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Upamostat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.